molecular formula C6H5NO4 B3428375 6-Hydroxyisonicotinic acid N-oxide CAS No. 677763-18-7

6-Hydroxyisonicotinic acid N-oxide

Cat. No.: B3428375
CAS No.: 677763-18-7
M. Wt: 155.11 g/mol
InChI Key: NJMYRICYRDFLBY-UHFFFAOYSA-N
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Description

6-Hydroxyisonicotinic acid N-oxide is an organic compound with the molecular formula C(_6)H(_5)NO(_4) It is a derivative of isonicotinic acid, featuring both a hydroxyl group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisonicotinic acid N-oxide typically involves the oxidation of 6-hydroxyisonicotinic acid. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide group.

Industrial Production Methods: Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, potentially forming more complex oxides.

    Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents such as zinc and acetic acid.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Zinc, acetic acid.

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed:

    Oxidation: Higher oxides or ring-opened products.

    Reduction: 6-Hydroxyisonicotinic acid.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

6-Hydroxyisonicotinic acid N-oxide has several applications across different scientific disciplines:

Chemistry:

  • Used as a ligand in coordination chemistry.
  • Intermediate in the synthesis of more complex organic molecules.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Hydroxyisonicotinic acid N-oxide exerts its effects is largely dependent on its ability to interact with metal ions and biological molecules. The N-oxide group can coordinate with metal centers, altering their reactivity and function. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Isonicotinic acid: Lacks the hydroxyl and N-oxide groups, making it less reactive in certain contexts.

    6-Hydroxyisonicotinic acid: Similar structure but without the N-oxide group, affecting its chemical behavior and applications.

    2-Hydroxyisonicotinic acid N-oxide: Positional isomer with different reactivity and properties.

Uniqueness: 6-Hydroxyisonicotinic acid N-oxide is unique due to the presence of both a hydroxyl group and an N-oxide group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-hydroxy-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYRICYRDFLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009106
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90037-89-1, 677763-18-7
Record name 6-Hydroxynicotinic acid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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